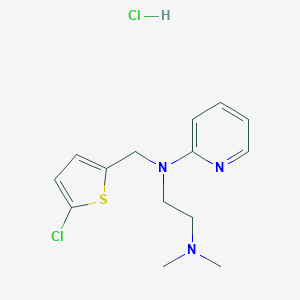
2-(3-Chlorophenyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H8ClN. It features a chlorophenyl group attached to a benzonitrile moiety.
Synthetic Routes and Reaction Conditions:
Green Synthesis: One of the advantageous methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride.
Classical Methods: Traditional methods include the cyanation of benzene halides, toluene halides, and the reaction of benzoic acid with urea.
Industrial Production Methods:
Ammoxidation: Aryl nitriles, including this compound, are typically produced by the ammoxidation of aromatic hydrocarbons.
Dehydration of Aldoximes: This method involves the dehydration of the aldoxime of 3-chlorobenzaldehyde.
Types of Reactions:
Reduction: In the presence of copper nanoparticles, this compound can be reduced by sodium borohydride to form 3-chlorobenzylamine.
Hydrolysis: Ruthenium catalysts can catalyze the hydrolysis of this compound to form 3-chlorobenzamide.
Common Reagents and Conditions:
Reduction: Sodium borohydride and copper nanoparticles are commonly used for the reduction reaction.
Hydrolysis: Ruthenium catalysts are used for the hydrolysis reaction.
Major Products:
Reduction Product: 3-Chlorobenzylamine.
Hydrolysis Product: 3-Chlorobenzamide.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a key structural component in the synthesis of more complex molecules.
Biology and Medicine: The compound’s derivatives have shown potential antiprotozoal activity, making it a candidate for further medicinal research.
Industry: It is used in the production of advanced coatings and as an intermediate in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been studied for their ability to bind with enzymes and receptors in biological systems, exhibiting antiprotozoal activity . The presence of electron-withdrawing groups on the phenyl ring enhances its biological activity .
Comparación Con Compuestos Similares
3-Chlorobenzonitrile: This compound is an isomer of 2-(3-Chlorophenyl)benzonitrile and shares similar chemical properties.
Benzonitrile: A simpler structure compared to this compound, used as a precursor in various chemical syntheses.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its chlorophenyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and medicinal research.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYNQKBYEZCGOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362713 |
Source


|
| Record name | 2-(3-Chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338095-85-4 |
Source


|
| Record name | 2-(3-Chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)

![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)








